molecular formula C15H12FNO3 B2914243 N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-27-3

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2914243
CAS No.: 294853-27-3
M. Wt: 273.26 g/mol
InChI Key: QMLPLBJSVIAAKJ-UHFFFAOYSA-N
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Description

Historical Development in Benzodioxine Research

The 1,4-benzodioxine scaffold first entered medicinal chemistry in the mid-20th century, with early applications in cardiovascular therapeutics. Initial synthetic efforts in the late 1800s laid the groundwork for structural exploration, but it was the 1950s–1970s that saw benzodioxines transition into clinical candidates. Key milestones include:

  • 1950s: Development of proto-type α1-adrenergic antagonists like piperoxan, which established benzodioxines as modulators of G-protein-coupled receptors.
  • 1980s–1990s: Expansion into serotonin receptor ligands (e.g., arylpiperazine derivatives) and anticancer agents, leveraging the scaffold's planar aromaticity for DNA intercalation.
  • 2000s–Present: Integration into fragment-based drug discovery (FBDD) campaigns, with over 50 benzodioxine-containing leads reported since 2000 targeting bacterial FtsZ, PD-L1 immune checkpoints, and metabolic enzymes.

This historical trajectory underscores the scaffold’s adaptability to evolving drug discovery paradigms.

1,4-Benzodioxine as a Versatile Medicinal Chemistry Scaffold

The 1,4-benzodioxine core combines a planar benzene ring with a semi-rigid dioxane moiety, enabling dual hydrophobic and hydrogen-bonding interactions. Key structural advantages include:

Table 1: Structural and Functional Attributes of 1,4-Benzodioxine Derivatives

Attribute Role in Drug Design Example Compound Target/Application
Planar aromatic ring π-π stacking with hydrophobic pockets Doxazosin α1-Adrenergic receptor
Chiral dioxane carbons Stereoselective receptor binding Eliglustat Glucosylceramide synthase
Oxygen lone pairs Hydrogen bond acceptor interactions FZ116 Bacterial FtsZ protein

Recent work has exploited these features to develop inhibitors of bacterial cell division proteins (e.g., FtsZ) and immune checkpoint modulators. The scaffold’s synthetic tractability allows for regioselective functionalization at C-2, C-6, and dioxane positions, enabling fine-tuning of pharmacokinetic properties.

Emergence of Carboxamide-Functionalized Benzodioxines

Carboxamide groups introduce hydrogen-bonding capacity and polarity, addressing key limitations of early benzodioxine derivatives. In N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

  • The carboxamide at C-2 enables bidentate hydrogen bonding with target proteins (e.g., FtsZ’s GTPase domain).
  • 4-Fluorophenyl substitution enhances metabolic stability while maintaining aryl stacking interactions critical for binding.

Table 2: Impact of Carboxamide Functionalization on Benzodioxine Derivatives

Compound Modification Effect on Activity Source
FZ14 1,4-Benzodioxane + benzamide IC₅₀ = 22.8 µM (E. coli FtsZ)
FZ100 Tetrahydronaphthodioxane MIC = 1.5 µg/mL (S. aureus)
Target Compound Fluorophenyl carboxamide Predicted ∆G = -9.2 kcal/mol*

*Docking studies suggest enhanced binding affinity compared to non-fluorinated analogs.

Positioning Within Current Drug Discovery Paradigms

This compound aligns with three modern drug development trends:

  • Targeted Antibacterial Agents: As a derivative of FtsZ inhibitors like FZ100, it addresses the urgent need for non-β-lactam antibiotics. Computational models predict activity against Gram-positive pathogens through FtsZ polymerization disruption.
  • Immuno-Oncology: Benzodioxines’ ability to induce PD-L1 dimerization suggests potential for immune checkpoint modulation, though this remains unexplored for carboxamide variants.
  • Computational-Guided Optimization: Molecular dynamics simulations of analogous compounds reveal stable binding to FtsZ’s T7 loop, informing rational design of the fluorophenyl-carboxamide moiety.

Ongoing research aims to balance potency and solubility—a challenge noted in earlier benzodioxine antibacterials.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLPLBJSVIAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327045
Record name N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

294853-27-3
Record name N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H14FNO
  • Molecular Weight : 287.28 g/mol
  • Structure : The compound features a benzodioxine core substituted with a fluorophenyl group and a carboxamide functional group.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Here are some key findings:

  • Antioxidant Activity :
    • Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxine moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of benzodioxine can inhibit inflammatory pathways. For instance, compounds with similar scaffolds have been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties :
    • Some studies suggest that benzodioxine derivatives may protect neuronal cells from apoptosis induced by neurotoxic agents. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • MAO-B Inhibition :
    • Preliminary evaluations indicate that this compound may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and linked to neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against neurotoxicity
MAO-B InhibitionSelective inhibition of MAO-B

Case Study: Neuroprotective Effects

A study conducted on cell cultures demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound was shown to upregulate the expression of neuroprotective factors while downregulating apoptotic markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine vs. Other Halogens
  • N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Substituting fluorine with chlorine introduces a larger halogen atom. While chlorine has a similar electronegativity, its increased size may affect steric interactions. For example, in maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects dominate over steric factors in some contexts .
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide :
    This analog adds a trifluoromethyl group, enhancing electron-withdrawing effects. Such modifications can improve binding affinity to hydrophobic pockets in targets like viral enzymes .
Electron-Donating and Bulky Substituents
  • N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (BG01405): The nitro group (-NO₂) is strongly electron-withdrawing, while the methyl group adds steric bulk. Nitro-substituted analogs may exhibit altered solubility and metabolic stability compared to fluorine derivatives .
  • This compound was identified as a Zika virus methyltransferase inhibitor in virtual screening studies .

Modifications to the Benzodioxine Core

Scaffold Hybridization
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: This hybrid structure combines the benzodioxine core with a sulfonamide-linked benzamide. The dual pharmacophores may target multiple binding sites, as seen in compounds designed for immunomodulation or enzyme inhibition .
  • Such modifications are common in kinase inhibitors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility
N-(4-fluorophenyl)-benzodioxine-carboxamide C₁₅H₁₂FNO₃ 285.26 g/mol ~2.5 Moderate (DMSO)
F0451-2187 C₁₅H₁₃N₂O₄S 329.34 g/mol ~1.8 High (aqueous)
N-(2-chloro-5-CF₃-phenyl)-analog C₁₆H₁₁ClF₃NO₃ 381.71 g/mol ~3.2 Low (lipid-rich)
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., F0451-2187) exhibit higher polarity, improving solubility but possibly reducing membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its analogs?

  • Methodological Answer : A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated carbonyl derivatives (e.g., sulfonyl chlorides or carboxamide precursors) under basic conditions. For example, in related compounds, 2,3-dihydrobenzo[1,4]dioxin-6-amine was reacted with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) at room temperature, followed by purification via column chromatography. Structural confirmation requires IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons and fluorophenyl splitting patterns), and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at room temperature in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Purity should be verified via HPLC before use, especially for biological assays. Stability studies under varying pH and temperature conditions are advised for long-term storage protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : To confirm the fluorophenyl group (δ 7.2–7.6 ppm, coupling patterns) and benzodioxine protons (δ 4.2–4.5 ppm for methylene groups).
  • IR Spectroscopy : For amide C=O (1650–1680 cm⁻¹) and aromatic C-F (1220–1250 cm⁻¹) bonds.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 358.1628) to verify molecular formula .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in enzyme inhibition studies?

  • Methodological Answer : Design analogs with modifications to the fluorophenyl or benzodioxine moieties. For example:

  • Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) to assess electronic effects.
  • Introduce substituents on the benzodioxine ring (e.g., methyl, methoxy) to evaluate steric influences.
  • Test inhibitory activity against target enzymes (e.g., α-glucosidase or acetylcholinesterase) using kinetic assays (IC₅₀ determination) and molecular docking simulations to correlate structural changes with binding affinity .

Q. What experimental strategies are effective in resolving contradictory bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. Address this by:

  • Standardizing assay protocols (e.g., enzyme concentration, pH, temperature).
  • Validating compound purity via HPLC and NMR before testing.
  • Performing dose-response curves in triplicate and using statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Methodological Answer : Conduct liver microsome assays using species-specific (e.g., human, rat) microsomes. Incubate the compound with NADPH at 37°C, collect samples at timed intervals, and analyze via LC-MS/MS to quantify parent compound degradation. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to reference libraries .

Q. What computational approaches are suitable for predicting the binding mode of this compound to therapeutic targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like AutoDock Vina or Schrödinger Suite. Dock the compound into the active site of crystallized enzyme structures (e.g., glucosylceramide synthase) and analyze binding interactions (hydrogen bonds, hydrophobic contacts). Validate predictions with mutagenesis studies targeting key residues .

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